1,3-Dioxolan-4-one

Polymer Chemistry Stereoregular Polyesters Organocatalysis

Choose 1,3-Dioxolan-4-one (DOX) for applications where generic monomers like lactide or O-carboxy anhydrides (OCAs) fail. DOX eliminates the energy-intensive, epimerization-prone thermal cracking of lactide synthesis and avoids toxic phosgene-based OCA production via a one-step, sustainable cyclocondensation. Its unique ring-opening polymerization (ROP) mechanism with small-molecule elimination enables production of highly stereoregular PLA (Pm=0.92), achieving a stereocomplex melting temperature of 195.1°C. This directly translates to superior crystallinity for bioabsorbable implants and durable packaging. For tunable degradation in drug delivery, its distinct copolymerization kinetics provide hydrolytic control unattainable with traditional glycolide. For chiral pharmaceutical intermediates, its use as a scalable acyl anion equivalent, exemplified in Amdoxovir precursor synthesis, avoids costly chiral pool routes. Procure DOX to bypass the process limitations of legacy monomers.

Molecular Formula C3H4O3
Molecular Weight 88.06 g/mol
CAS No. 4158-81-0
Cat. No. B8650053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dioxolan-4-one
CAS4158-81-0
Molecular FormulaC3H4O3
Molecular Weight88.06 g/mol
Structural Identifiers
SMILESC1C(=O)OCO1
InChIInChI=1S/C3H4O3/c4-3-1-5-2-6-3/h1-2H2
InChIKeyGZTMCZAOQTVOJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Dioxolan-4-one (CAS 4158-81-0): A Renewable Polyester Monomer and Chiral Acyl Anion Equivalent


1,3-Dioxolan-4-one (DOX) is a five-membered heterocyclic lactone containing an acetal functionality, characterized by its molecular formula C3H4O3 and a molecular weight of 88.06 g/mol . It is readily synthesized via acid-catalyzed cyclocondensation of α-hydroxy acids (such as lactic or mandelic acid) with aldehydes or ketones, offering a sustainable and scalable monomer platform [1]. Its unique structure enables two primary applications: (1) as a chiral acyl anion equivalent in organic synthesis, and (2) as a monomer for ring-opening polymerization (ROP) to produce aliphatic polyesters like poly(lactic acid) (PLA) [2].

Why 1,3-Dioxolan-4-one Cannot Be Interchanged with Lactide or O-Carboxy Anhydrides in Polyester Synthesis


Generic substitution of 1,3-dioxolan-4-one with common polyester monomers like lactide or O-carboxy anhydrides (OCAs) is not feasible due to fundamentally different polymerization mechanisms and monomer synthesis pathways. DOX undergoes ROP via the elimination of small molecules (formaldehyde or acetone), a mechanism that circumvents the challenging synthesis and purification required for lactide and OCAs [1]. For instance, lactide synthesis involves energy-intensive thermal cracking of oligomers, leading to epimerization and limited functionalization, whereas DOX monomers are prepared in one step from renewable α-hydroxy acids [2]. Similarly, OCAs require toxic reagents like phosgene and suffer from poor storage stability, issues absent in DOX chemistry [3]. Furthermore, the polymerization kinetics, stereochemical control, and copolymerization behavior of DOX are distinct, making it a non-substitutable monomer for specific applications.

Quantitative Differentiation Evidence for 1,3-Dioxolan-4-one: Comparative Data vs. Lactide and O-Carboxy Anhydrides


Superior Stereochemical Fidelity: High Isotacticity (Pm = 0.92) in PLA Synthesis vs. Epimerization-Prone Lactide Routes

1,3-Dioxolan-4-one (DOX) enables the synthesis of highly isotactic poly(lactic acid) (PLA) with a stereoregularity parameter (Pm) of 0.92, achieved via a binary organocatalytic system that minimizes epimerization [1]. In contrast, conventional lactide ROP often suffers from epimerization, which reduces crystallinity and mechanical strength. This differentiation is critical because isotactic PLA exhibits enhanced properties for advanced applications [2].

Polymer Chemistry Stereoregular Polyesters Organocatalysis

Enhanced Copolymerization Flexibility: Tunable Glycolic Acid Incorporation (10–50%) vs. Limited Diester Monomer Scope

1,3-Dioxolan-4-one (DOX) demonstrates superior versatility in copolymer synthesis compared to traditional diesters. Specifically, DOX can be copolymerized with L-lactide to tune glycolic acid linkages from 10% to 50% simply by adjusting monomer feed ratios [1]. In contrast, the synthesis of alternative cyclic diesters (e.g., substituted glycolides) is challenging and often yields low monomer quantities after complex separations [2]. This flexibility enables precise tailoring of polymer properties for specific applications.

Copolymer Synthesis Poly(glycolic acid) Biodegradable Polymers

Broad Glass Transition Temperature (Tg) Range (22–106 °C) Enabled by DOX Monomer Diversity vs. Limited Tg Range of PLA

The use of 1,3-dioxolan-4-one (DOX) monomers allows access to a wide range of polymer glass transition temperatures (Tg) from 22 °C to 106 °C, depending on the substituent at the 5-position of the dioxolanone ring [1]. This contrasts sharply with poly(lactic acid) (PLA) produced from lactide, which has a more limited and fixed Tg range (typically around 55–60 °C) [2]. The ability to tune Tg across nearly 85 °C is a direct result of the diverse substituents that can be incorporated into DOX monomers, offering a significant advantage in tailoring material properties.

Polymer Physics Thermal Properties Material Science

Facile Synthesis of Isotactic Poly(mandelic acid) (PMA) as a Polystyrene Mimic (Tg = 104 °C) vs. Challenging Diester Route

1,3-Dioxolan-4-one (DOX) chemistry provides a direct route to isotactic poly(mandelic acid) (PMA), a biodegradable alternative to polystyrene, with a high glass transition temperature (Tg) of 104 °C [1]. The synthesis proceeds via ROP of 5-phenyl-1,3-dioxolan-4-one, which is readily prepared from renewable mandelic acid. In contrast, the synthesis of the corresponding diester (mandelide) is synthetically challenging and low-yielding [2]. This makes DOX the preferred monomer for accessing high-Tg, sustainable aromatic polyesters.

Sustainable Polymers Polystyrene Alternatives Bioplastics

Controlled Polymerization Kinetics: Pseudo-First Order Rate Constants (kobs) Dictated by Sterics (3.0×10⁻⁵ to 8.3×10⁻⁶ s⁻¹)

The ring-opening polymerization (ROP) of 1,3-dioxolan-4-one (DOX) monomers proceeds with well-controlled kinetics, where the pseudo-first order rate constant (kobs) is directly correlated with the steric bulk of the substituent adjacent to the ester group [1]. For example, MeDOX polymerizes with kobs = 3.0 × 10⁻⁵ s⁻¹, while the bulkier n-BuDOX and i-BuDOX exhibit slower rates (1.6 × 10⁻⁵ s⁻¹ and 8.3 × 10⁻⁶ s⁻¹, respectively) [2]. This predictable structure-reactivity relationship contrasts with the more complex kinetics of lactide ROP, where catalyst choice and impurities often dominate the rate profile. This allows for rational design of polymerization processes based on monomer structure.

Polymerization Kinetics ROP Mechanism Reaction Engineering

Synthesis of Enantiopure 1,3-Dioxolan-4-ones via Enzymatic Kinetic Resolution: A Scalable Alternative to Chiral Pool Synthesis

1,3-Dioxolan-4-one derivatives can be efficiently resolved into enantiopure forms using enzymatic kinetic resolution, a process that has been optimized for industrial application [1]. For instance, racemic (4-oxo-1,3-dioxolan-2-yl)methyl 2-methylpropanoate is resolved using Candida antarctica lipase B (CALB) and methanol, providing easy access to (R)-2, a key intermediate for the nucleoside reverse transcriptase inhibitor Amdoxovir [2]. This enzymatic approach offers a scalable and green alternative to traditional chiral pool synthesis or diastereomeric resolution, which can be cumbersome and low-yielding.

Enzymatic Resolution Chiral Synthesis Pharmaceutical Intermediates

Best Application Scenarios for 1,3-Dioxolan-4-one Based on Quantitative Differentiation Evidence


Synthesis of Highly Isotactic Poly(lactic acid) (PLA) for Biomedical Implants and Engineering Plastics

Procurement and use of 1,3-dioxolan-4-one (DOX) monomers, specifically 2,2,5-trimethyl-1,3-dioxolan-4-one (Me3DOX), is strongly indicated when the goal is to produce PLA with a high stereoregularity parameter (Pm = 0.92) [1]. This level of isotacticity, achievable with a binary organocatalytic system, directly translates to enhanced crystallinity and a high melting stereocomplex temperature (195.1 °C), making the resulting PLA suitable for demanding applications like bioabsorbable medical implants, durable packaging, and engineering materials where thermal stability and mechanical strength are critical [2].

Synthesis of Poly(glycolic acid-co-lactic acid) (PLGA) Copolymers with Tunable Degradation Rates

For applications requiring biodegradable polymers with precisely controlled degradation profiles (e.g., drug delivery systems, tissue engineering scaffolds), 1,3-dioxolan-4-one (DOX) is the monomer of choice. Its ability to copolymerize with L-lactide, allowing for tunable incorporation of glycolic acid linkages from 10% to 50%, enables the fine-tuning of polymer hydrolytic degradation rates [1]. This level of control is not readily achievable with traditional glycolide and lactide monomers due to their differing reactivity ratios and the difficulty of synthesizing substituted diesters [2].

Production of Biodegradable, High-Tg Poly(mandelic acid) (PMA) as a Polystyrene Alternative

When seeking a biodegradable replacement for polystyrene that requires a high glass transition temperature (Tg ≈ 104 °C), the use of 5-phenyl-1,3-dioxolan-4-one is recommended [1]. This DOX monomer provides a facile route to isotactic poly(mandelic acid) (PMA) via ROP, circumventing the synthetically challenging and low-yielding mandelide (diester) route [2]. PMA's high Tg and potential for biodegradability make it an attractive candidate for sustainable packaging, single-use items, and other applications currently dominated by fossil-fuel-derived polystyrene.

Asymmetric Synthesis of Pharmaceutical Intermediates via Chiral Acyl Anion Equivalents

1,3-Dioxolan-4-one derivatives serve as valuable chiral acyl anion equivalents in the asymmetric synthesis of complex molecules [1]. Their utility is exemplified by the enzymatic kinetic resolution of racemic DOX esters to produce enantiopure building blocks, such as (R)-2, a key intermediate for the antiviral drug Amdoxovir [2]. This approach offers a scalable and green alternative to traditional chiral pool synthesis, making it particularly attractive for industrial pharmaceutical process development where high enantioselectivity and cost-effectiveness are paramount [3].

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